N-Benzylphthalimide

Catalog No.
S520983
CAS No.
2142-01-0
M.F
C15H11NO2
M. Wt
237.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzylphthalimide

CAS Number

2142-01-0

Product Name

N-Benzylphthalimide

IUPAC Name

2-benzylisoindole-1,3-dione

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

InChI

InChI=1S/C15H11NO2/c17-14-12-8-4-5-9-13(12)15(18)16(14)10-11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

WITXFYCLPDFRNM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O

Solubility

Soluble in DMSO

Synonyms

Benzylphthalimide; NSC 2771; NSC-2771; NSC2771

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O

Description

The exact mass of the compound N-Benzylphthalimide is 237.079 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2771. It belongs to the ontological category of isoindoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Organic Synthesis

    The presence of the phthalimide group makes N-Benzylphthalimide a valuable precursor for the synthesis of other organic molecules. Phthalimides can act as protecting groups for amines, directing organic reactions and being removed later to reveal the underlying functionality []. N-Benzylphthalimide's benzyl group can also participate in various reactions, making it a versatile building block for organic chemists [].

  • Material Science

    N-Benzylphthalimide's structure suggests potential applications in material science. The aromatic rings and the cyclic imide functionality could contribute to thermal stability and rigidity, making it a candidate for the development of new polymers or organic materials []. Further research is needed to explore this possibility.

  • Biological Studies

    Some studies have investigated the biological activity of N-Benzylphthalimide. However, the information available is limited. There's a possibility that N-Benzylphthalimide might exhibit some biological properties due to the presence of the phthalimide group, which can have diverse bioactivities depending on the substituents []. More research is required to determine its potential impact in biological fields.

N-Benzylphthalimide is an organic compound with the molecular formula C₁₅H₁₁NO₂. It features a phthalimide structure substituted with a benzyl group. This compound appears as a white to light yellow powder and has a melting point ranging from 115.0 to 119.0 °C . N-Benzylphthalimide is classified as a nonionizable compound, which influences its reactivity and solubility in various solvents .

, most notably:

  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the nitrogen in the phthalimide group. This reaction is essential for its alkylation processes .
  • Hydrolysis: Under alkaline conditions, N-Benzylphthalimide can hydrolyze, leading to the formation of phthalic acid and benzyl amine. The kinetics of this reaction have been studied, revealing that solvent effects significantly influence the reaction rate .

Research indicates that N-Benzylphthalimide exhibits biological activity, particularly in the realm of medicinal chemistry. It has been investigated for its potential as an antibacterial agent and has shown promise in inhibiting certain bacterial strains. Additionally, its derivatives may possess antitumor properties, although further studies are required to fully elucidate these effects .

N-Benzylphthalimide can be synthesized through several methods:

  • Gabriel Synthesis: The classical method involves reacting phthalimide with potassium hydroxide followed by alkylation with benzyl halides. This method is widely used due to its efficiency and yield .
  • Microwave Irradiation: A more modern approach utilizes microwave irradiation to enhance the reaction rate and yield of N-benzylphthalimide synthesis. This method allows for more controlled conditions and faster completion of the reaction .

N-Benzylphthalimide finds applications in various fields:

  • Pharmaceuticals: Its derivatives are explored for potential therapeutic uses, particularly in antibiotic and anticancer drugs.
  • Chemical Intermediates: It serves as an intermediate in organic synthesis, particularly in the production of other phthalimide derivatives and functional molecules.
  • Research: Used in studies involving nucleophilic substitution reactions and hydrolysis mechanisms, contributing to the understanding of reaction kinetics and mechanisms .

Interaction studies involving N-Benzylphthalimide have primarily focused on its reactivity with nucleophiles such as hydroxide ions. These studies reveal that the compound's reactivity is influenced by solvent effects and concentration, providing insights into its kinetic behavior in various chemical environments . Furthermore, its interactions with biological systems are under investigation to assess its pharmacological potential.

Several compounds share structural similarities with N-Benzylphthalimide. Here are a few notable examples:

Compound NameStructure TypeUnique Features
PhthalimideBasic phthalimideLacks the benzyl substitution; used primarily as a precursor in synthesis.
N-MethylphthalimideMethyl-substitutedExhibits different reactivity patterns due to methyl group; often used in organic synthesis.
N-EthylphthalimideEthyl-substitutedSimilar reactivity but varies in solubility and boiling point compared to N-benzylphthalimide.

N-Benzylphthalimide's unique benzyl substitution enhances its solubility and alters its reactivity compared to these similar compounds, making it particularly useful in specific synthetic applications and biological studies.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Exact Mass

237.079

Appearance

Solid powder

Melting Point

116.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3G2A77460J

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2142-01-0

Wikipedia

Benzylphthalimide

Dates

Modify: 2023-08-15
1: Dabral S, Turberg M, Wanninger A, Bolm C, Hernández JG. Mechanochemical Lignin-Mediated Strecker Reaction. Molecules. 2017 Jan 17;22(1). pii: E146. doi: 10.3390/molecules22010146. PubMed PMID: 28106742.
2: Cheong MY, Ariffin A, Khan MN. Kinetic coupled with UV spectral evidence for near-irreversible nonionic micellar binding of N-benzylphthalimide under the typical reaction conditions: an observation against a major assumption of the pseudophase micellar model. J Phys Chem B. 2007 Oct 25;111(42):12185-94. Epub 2007 Oct 3. PubMed PMID: 17914797.
3: Hashimoto Y. Novel biological response modifiers derived from thalidomide. Curr Med Chem. 1998 Jun;5(3):163-78. Review. PubMed PMID: 9562600.
4: Sasaki K, Shibata Y, Hashimoto Y, Iwasaki S. Benzylphthalimides and phenethylphthalimides with thalidomide-like activity on the production of tumor necrosis factor alpha. Biol Pharm Bull. 1995 Sep;18(9):1228-33. PubMed PMID: 8845811.
5: Shibata Y, Sasaki K, Nishimura K, Hashimoto Y, Iwasaki S. Enhancement of phorbol ester-induced production of tumor necrosis factor-alpha by 2,6-dimethylphenylphthalimide. Biol Pharm Bull. 1994 Nov;17(11):1532-4. PubMed PMID: 7703981.

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